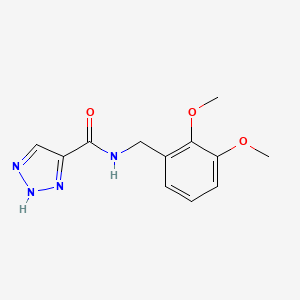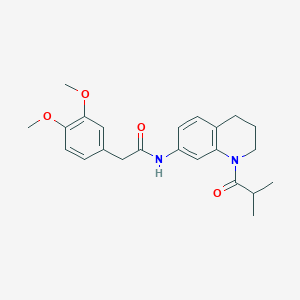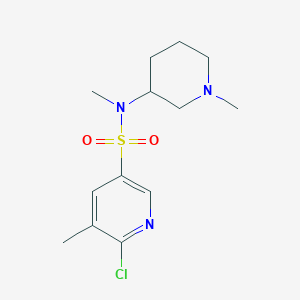
N-(2,3-dimethoxybenzyl)-1H-1,2,3-triazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2,3-dimethoxybenzyl)-1H-1,2,3-triazole-5-carboxamide” is a compound that contains a triazole ring, which is a type of heterocyclic compound. The “2,3-dimethoxybenzyl” part suggests that it has a benzyl group (a benzene ring with a CH2 group attached) with two methoxy groups (OCH3) attached at the 2nd and 3rd positions of the benzene ring .
Chemical Reactions Analysis
Triazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, and they can also undergo transformations such as N-alkylation and N-oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the triazole ring and the methoxy groups would influence properties like solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación
Organoselenium Chemistry
Organoselenium compounds have been extensively studied due to their potential applications in various fields such as organic synthesis, pharmaceutics, ligand chemistry, semiconducting materials, biochemistry, and catalysis . The benzo[d][1,3]dioxole subunit, which is structurally similar to the dimethoxybenzyl group in our compound of interest, is present in many natural products with significant pharmaceutical and biological applications. This suggests that our compound could be explored for similar applications, leveraging its unique chemical structure.
Alzheimer’s Disease Research
Compounds with structural similarities to N-(2,3-dimethoxybenzyl)-1H-1,2,3-triazole-5-carboxamide have been investigated for their potential in treating Alzheimer’s disease . These compounds can bind to alpha7 nicotinic acetylcholine receptors, which are implicated in the pathology of Alzheimer’s. The ability to modulate these receptors or interfere with beta-amyloid aggregation makes this class of compounds a promising area for developing new therapeutic agents against neurodegenerative diseases.
Synthesis of Tetrahydroisoquinoline Derivatives
The synthesis of tetrahydroisoquinoline derivatives is a significant area of research due to their broad-spectrum biological activity. These derivatives are employed in medicinal chemistry for their anti-inflammatory, anti-viral, anti-fungal, and anti-cancer properties . The dimethoxybenzyl group in our compound could potentially be utilized to synthesize novel tetrahydroisoquinoline derivatives with enhanced biological activity.
Antioxidant and Antitumor Agents
Organoselenium compounds, including those with dimethoxybenzyl groups, have been explored for their antioxidant and antitumor properties . The structural features of N-(2,3-dimethoxybenzyl)-1H-1,2,3-triazole-5-carboxamide could be harnessed to develop new compounds with improved efficacy in combating oxidative stress and tumor growth.
Anti-Infective Agents
The research into organoselenium compounds has also highlighted their potential as anti-infective agents . The unique chemical structure of our compound could contribute to the development of new drugs that target infectious diseases, possibly offering new mechanisms of action against pathogens.
Immuno-Modulators
Some organoselenium compounds have been identified as immuno-modulators . This application is particularly relevant in the context of autoimmune diseases and immunotherapy. The compound could be modified to enhance its immuno-modulatory effects, providing a new avenue for research and therapy.
Ligand Chemistry
Ligand chemistry is another field where organoselenium compounds, including those with dimethoxybenzyl groups, find application . These compounds can form complexes with various metals, which can be used in catalysis or as part of novel materials with specific properties.
Semiconducting Materials
Lastly, the incorporation of organoselenium compounds into semiconducting materials is an area of growing interest . The electronic properties of these compounds can be fine-tuned for use in electronic devices, sensors, and other applications where semiconducting materials are essential.
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-2H-triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3/c1-18-10-5-3-4-8(11(10)19-2)6-13-12(17)9-7-14-16-15-9/h3-5,7H,6H2,1-2H3,(H,13,17)(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGFWMXFYCAVIBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CNC(=O)C2=NNN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethoxybenzyl)-1H-1,2,3-triazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(3-Acetamidopropyl)-2-chloro-N-[(2,6-dimethylphenyl)methyl]acetamide](/img/structure/B2861990.png)

![2-N,4-N-Bis[[2-(dimethylamino)pyridin-3-yl]methyl]-6-N-prop-2-ynyl-1,3,5-triazine-2,4,6-triamine](/img/structure/B2861994.png)
![8-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2861995.png)





![3-[(2,4,5-Trichlorophenyl)sulfanyl]-1-benzothiophene-2-carbaldehyde](/img/structure/B2862006.png)
![4-chloro-2-{(E)-[(3,5-dimethylphenyl)imino]methyl}phenol](/img/structure/B2862008.png)